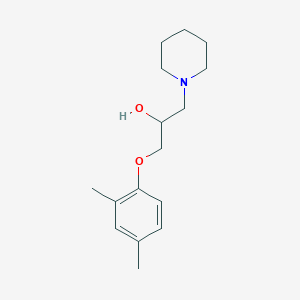
1-(2,4-Dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(2,4-Dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,4-dimethylphenol with an appropriate alkylating agent to form the 2,4-dimethylphenoxy intermediate.
Attachment of the Piperidine Ring: The phenoxy intermediate is then reacted with a piperidine derivative under suitable conditions to introduce the piperidine ring.
Formation of the Propanol Chain:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2,4-Dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or phenoxy groups can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
1-(2,4-Dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The piperidine ring and phenoxy group play crucial roles in binding to these targets, modulating their activity, and eliciting a biological response. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2,4-Dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol can be compared with other similar compounds, such as:
1-(2,4-Dimethylphenoxy)-3-morpholin-1-ylpropan-2-ol: This compound has a morpholine ring instead of a piperidine ring, which may result in different pharmacological properties.
1-(2,4-Dimethylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol: The presence of a pyrrolidine ring can influence the compound’s binding affinity and biological activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H25NO2 |
|---|---|
Molecular Weight |
263.37 g/mol |
IUPAC Name |
1-(2,4-dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C16H25NO2/c1-13-6-7-16(14(2)10-13)19-12-15(18)11-17-8-4-3-5-9-17/h6-7,10,15,18H,3-5,8-9,11-12H2,1-2H3 |
InChI Key |
XZGLTDWPPLANGO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(CN2CCCCC2)O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2CCCCC2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


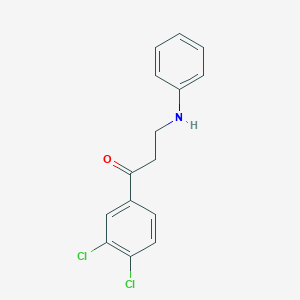

![2-phenyl-N-[2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B259056.png)
![Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259061.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(phenyl)methanolate](/img/structure/B259063.png)
![6-(2,3-dichlorophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B259065.png)
![6-Chloro-N-isopropyl-N'-m-tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B259067.png)
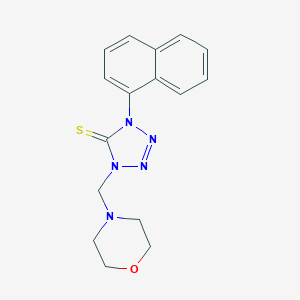
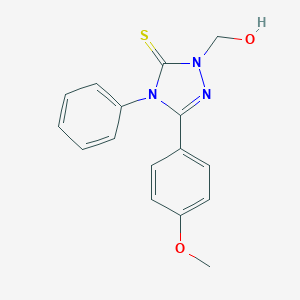
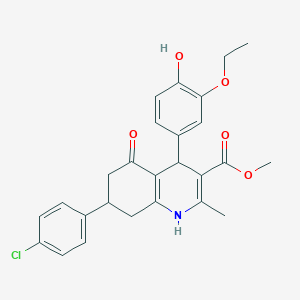
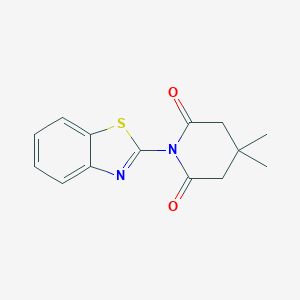
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B259077.png)
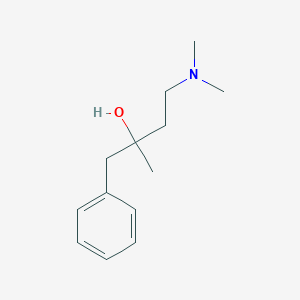
![3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one](/img/structure/B259082.png)
